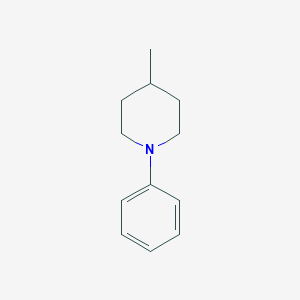![molecular formula C23H17BrN2O4 B262537 N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as BMF-427, is a novel small molecule that has gained attention due to its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has shown promising results in various scientific research studies. In
Mécanisme D'action
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide exerts its effects by binding to specific target molecules in the body. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, 5-lipoxygenase, and phosphodiesterase-4. It also inhibits the activity of certain signaling pathways, including the NF-κB and MAPK pathways. By inhibiting these enzymes and pathways, N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide reduces the production of inflammatory mediators and inhibits the growth and progression of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to optimize its properties. It has been shown to exhibit potent anti-inflammatory and anti-cancer effects in vitro and in vivo. However, there are also some limitations to using N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide in lab experiments. It has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide.
Orientations Futures
There are several future directions for research on N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide. One area of interest is exploring its potential as a therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Another area of interest is investigating its potential as a cancer therapy, either alone or in combination with other agents. Additionally, more studies are needed to optimize the synthesis and properties of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide to improve its effectiveness as a therapeutic agent.
Méthodes De Synthèse
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 3-bromo-4-methoxybenzoic acid, which is then coupled with 4-aminophenylboronic acid to form the intermediate product. The intermediate product is then coupled with 1-benzofuran-2-carboxylic acid to form N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide. The synthesis method has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of cancer and inflammation. It has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus.
Propriétés
Nom du produit |
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide |
|---|---|
Formule moléculaire |
C23H17BrN2O4 |
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17BrN2O4/c1-29-20-11-6-15(12-18(20)24)22(27)25-16-7-9-17(10-8-16)26-23(28)21-13-14-4-2-3-5-19(14)30-21/h2-13H,1H3,(H,25,27)(H,26,28) |
Clé InChI |
KULDTOGNGIOLPD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)







![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)

